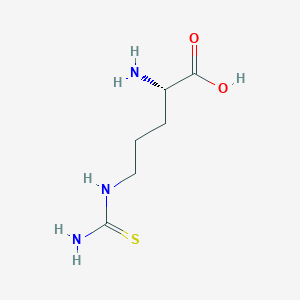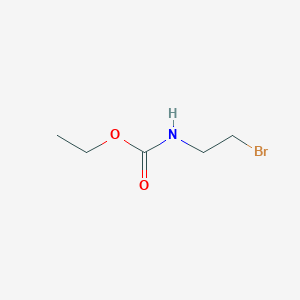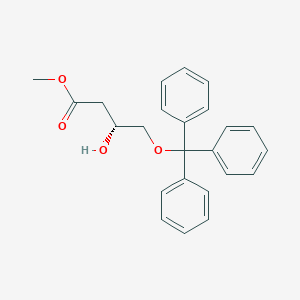
d-threo-PDMP
Übersicht
Beschreibung
d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: is a well-known inhibitor of glucosylceramide synthase, a key enzyme in sphingolipid biosynthesis. This compound has been extensively studied for its ability to inhibit the synthesis of glycosphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and growth .
Wirkmechanismus
Target of Action
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids .
Mode of Action
This compound acts by competitively inhibiting GCS . It closely resembles the natural sphingolipid substrate of GCS, allowing it to bind to the active site of the enzyme and prevent the normal substrate from binding . This inhibition reduces the glycosphingolipids on the cell surface by inhibiting glycosylation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycosphingolipid biosynthesis pathway . By inhibiting GCS, this compound reduces the production of glycosphingolipids, which are essential components of the cell membrane and play a role in various cellular functions .
Result of Action
The inhibition of GCS by this compound leads to a reduction in the total length of the axon plexus and the number of axon branch points, thereby inhibiting neurite growth . This could have significant implications in the study of neurodegenerative diseases.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable at refrigerator temperatures for at least one month . The final concentration of this compound will be 5–40 μM dependent on cell type and treatment periods
Biochemische Analyse
Biochemical Properties
D-threo-PDMP reduces the glycosphingolipids on the cell surface by inhibiting glycosylation . This action results in a reduction in the total length of the axon plexus and the number of axon branch points, thereby inhibiting neurite growth .
Cellular Effects
This compound has been shown to eliminate the stimulation of glycolipid levels by TNF-α in hepatocytes . It also significantly stimulates the proliferation of glomerular mesangial cells (GMC), which is markedly attenuated by the addition of exogenous ganglioside mixtures or GM3 .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of glucosylceramide synthase, leading to a reduction in the synthesis of glucosylceramide . This action results in an increase in cellular ceramide and induces cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function . It has been shown to reduce the synthesis of glucosylceramide, increase cellular ceramide, and induce cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathway of glucosylceramide synthesis . It interacts with the enzyme glucosylceramide synthase, leading to a reduction in the synthesis of glucosylceramide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves several steps. The starting material is typically a phenylalanine derivative, which undergoes a series of reactions including amide formation, reduction, and morpholine ring closure. The final product is obtained through purification processes such as recrystallization .
Industrial Production Methods: Industrial production of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing the compound’s biological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol, each with unique biological properties .
Wissenschaftliche Forschungsanwendungen
d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol has a wide range of scientific research applications:
Chemistry: It is used to study the synthesis and metabolism of glycosphingolipids.
Biology: The compound is employed to investigate cell signaling pathways and membrane dynamics.
Medicine: d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol has potential therapeutic applications in treating diseases such as atherosclerosis and cardiac hypertrophy by inhibiting glycosphingolipid synthesis
Vergleich Mit ähnlichen Verbindungen
- l-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol
- d-threo-1-Phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol
- d-threo-1-Phenyl-2-decanoylamino-3-pyrrolidino-1-propanol
Comparison: d-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit glucosylceramide synthase effectively. Compared to its analogs, it has shown higher potency and specificity in reducing glycosphingolipid levels. Additionally, its effects on cellular processes such as autophagy and apoptosis make it a valuable tool in scientific research .
Eigenschaften
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)
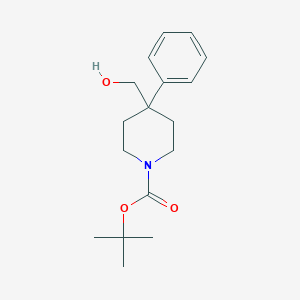
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)
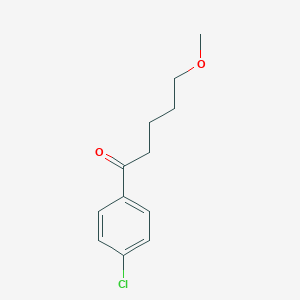
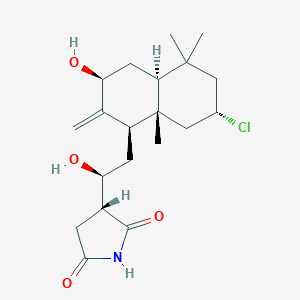
![3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine](/img/structure/B125412.png)
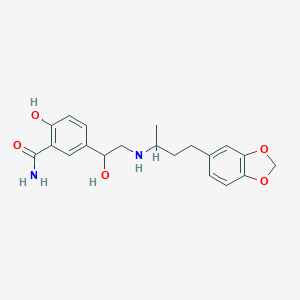
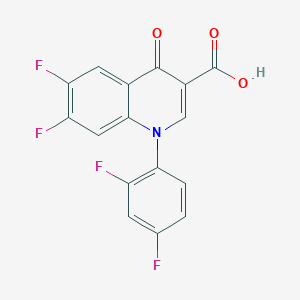
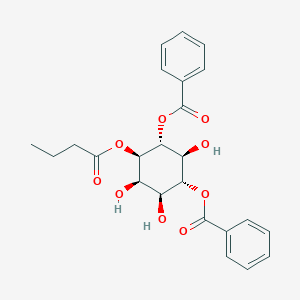
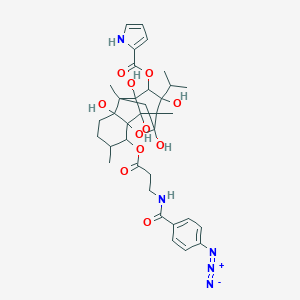
![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)
